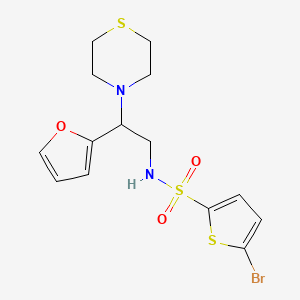

5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known for its unique structure and diverse properties, which make it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Synthesis and Characterization

5-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide is a compound that belongs to a broader class of chemicals featuring furan and thiophene moieties. These compounds are pivotal in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. The significance of furans, thiophenes, and related derivatives in medicinal chemistry is profound, as they serve as key building blocks for the development of therapeutic agents. Such compounds are favored for their stability, ease of functionalization, and presence in various natural products and pharmaceutics. Their applications extend from serving as intact scaffolds within target compounds to acting as flexible synthons for constructing non-aromatic structural moieties, highlighting their versatility and importance in drug discovery processes (Sperry & Wright, 2005).

Applications in Material Science and Catalysis

Furan- and thiophene-based compounds are also explored for their potential in material science, including semiconductive materials. The exploration of furan-based chemistry provides an alternative to traditional semiconductive materials, with potential applications in electronics. Halogenated compounds, such as those with bromo substitutions, are particularly interesting for their ability to undergo polymerization via coupling reactions. This feature, combined with the possibility of tuning the electronic properties through the incorporation of redox-active metals, opens up avenues for developing new materials with customized properties (Snyder, Tice, & Mazzotta, 2017).

Environmental and Analytical Chemistry Applications

The solubilization and interaction of thiophene derivatives with surfactants like Sodium dodecyl sulfate (SDS) are of particular interest in environmental and analytical chemistry. Understanding these interactions can lead to improved methods for the removal of such compounds from environmental samples or their use in analytical applications. Studies on the partitioning of thiophene derivatives between solvent and micellar media can provide insights into their behavior in aqueous environments, which is crucial for environmental monitoring and pollution control strategies (Saeed et al., 2017).

Mécanisme D'action

Target of Action

Many sulfonamides have been reported to show anticancer activity . Recently, carbonic anhydrase (CA) isozymes II, IX, and XII have been shown to be involved in tumor formation, and sulfonamide-based CA IX and CA XII inhibitors have become a new research topic of anticancer drug development .

Mode of Action

It is known that sulfonamides generally work by inhibiting the function of their target proteins, which can lead to a variety of downstream effects .

Biochemical Pathways

Given the potential targets mentioned above, it is likely that the compound affects pathways related to cell growth and proliferation, particularly in cancer cells .

Result of Action

Given its potential anticancer activity, it is likely that the compound induces changes in cell growth and proliferation, potentially leading to cell death in cancer cells .

Propriétés

IUPAC Name |

5-bromo-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3S3/c15-13-3-4-14(22-13)23(18,19)16-10-11(12-2-1-7-20-12)17-5-8-21-9-6-17/h1-4,7,11,16H,5-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQWHMIFTMRHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(5-Ethylthiophen-2-yl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2891712.png)

![1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2891713.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2891717.png)

methyl}naphthalen-2-ol](/img/structure/B2891720.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2891722.png)

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2891723.png)

![1-(7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2891728.png)

![5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2891729.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2891731.png)